molecular formula C6H4ClF3N2 B1528059 2-Chloro-5-(trifluoromethyl)pyridin-4-amine CAS No. 1061358-78-8

2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1528059
CAS No.: 1061358-78-8
M. Wt: 196.56 g/mol
InChI Key: BVKYVDJDCQLPEC-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1061358-78-8 and a molecular weight of 196.56 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The linear formula of this compound is C6H4ClF3N2 .


Chemical Reactions Analysis

This compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Scientific Research Applications

Nucleophilic Displacement and Ammonolysis

  • Nucleophilic Displacement in 2-Chloro(trifluoromethyl)pyridines with Amines and Ammonia : The activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines was examined through reactions with secondary cyclic amines. Specifically, the ammonolysis of 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine was reported, which proceeded without hydrolysis of the trifluoromethyl function. The research explored the transformation of these compounds into various derivatives, showcasing the flexibility of 2-chloro-5-(trifluoromethyl)pyridin-4-amine in chemical synthesis (Dunn, 1999).

Deprotonative Functionalization

  • Deprotonative Coupling of Pyridines with Aldehydes : The deprotonative functionalization of pyridine derivatives, including those with trifluoromethyl moieties, was demonstrated under ambient conditions. This research highlighted the reactivity of this compound with various aldehydes, underlining its potential in the synthesis of complex molecules (Shigeno et al., 2019).

Synthesis and Application in Pharmaceuticals and Agrochemicals

  • Synthesis & Application Research of 2-Chloro-5-Trifluoromethyl Pyridine : This study summarized the five main synthetic methods for 2-chloro-5-trifluoromethyl pyridine and its applications as intermediates in various fields such as pharmaceuticals, agrochemicals, biochemicals, particularly in herbicides. The paper also discussed current research trends and developments in this area (Li Zheng-xiong, 2004).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Research on benzylidene-pyridine-2-yl-amine and its derivatives, which share structural similarities with this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This suggests potential applications of this compound in materials science and engineering (Ashassi-Sorkhabi et al., 2005).

Mechanism of Action

Safety and Hazards

The safety information for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine includes the following hazard statements: H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The target organs are the respiratory system .

Future Directions

The development of organic compounds containing fluorine, such as 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, is becoming an increasingly important research topic . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKYVDJDCQLPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263465
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061358-78-8
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061358-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-4-iodo-5-(trifluoromethyl)pyridine was dissolved in 7 M Ammonia/Methanol. It was heated in a Biotage Initiator microwave synthesizer at 130° C. for 1 h. A mixture of the 2- and 4-substituted products was obtained. The solvent was removed and the residue was purified by silica gel chromatography (DCM/MeOH) gradient. The pure title compound was isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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